molecular formula C9H13NO B14144594 N-(Methoxymethyl)-4-methylaniline CAS No. 88919-94-2

N-(Methoxymethyl)-4-methylaniline

Katalognummer: B14144594
CAS-Nummer: 88919-94-2
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: KZDXSQUQFVFDTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Methoxymethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the aniline ring, and a methyl group attached to the para position of the aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(Methoxymethyl)-4-methylaniline can be synthesized through several methods. One common approach involves the reaction of 4-methylaniline with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Methoxymethyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds.

Wissenschaftliche Forschungsanwendungen

N-(Methoxymethyl)-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(Methoxymethyl)-4-methylaniline involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring can undergo electrophilic substitution reactions, allowing the compound to interact with different biological and chemical systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Methoxymethyl)aniline: Lacks the methyl group at the para position.

    4-Methylaniline: Lacks the methoxymethyl group.

    N-Methylaniline: Lacks both the methoxymethyl and para-methyl groups.

Uniqueness

N-(Methoxymethyl)-4-methylaniline is unique due to the presence of both the methoxymethyl and para-methyl groups, which confer distinct chemical and physical properties. These structural features influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

88919-94-2

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

N-(methoxymethyl)-4-methylaniline

InChI

InChI=1S/C9H13NO/c1-8-3-5-9(6-4-8)10-7-11-2/h3-6,10H,7H2,1-2H3

InChI-Schlüssel

KZDXSQUQFVFDTI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.